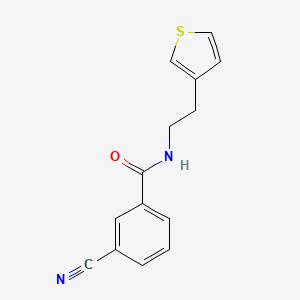

3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-9-12-2-1-3-13(8-12)14(17)16-6-4-11-5-7-18-10-11/h1-3,5,7-8,10H,4,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEMAZJZPDPNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCC2=CSC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and amide groups.

Cyclization Reactions: The cyanoacetamide moiety can engage in cyclization reactions to form diverse heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, bidentate reagents, and various amines. Reaction conditions often involve room temperature stirring, heating, and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as pyridines, pyrazoles, and thiazoles .

Scientific Research Applications

3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biological Research: Its derivatives are studied for their biological activities, including kinase inhibition and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide involves its interaction with various molecular targets. The cyano and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing pathways related to cell growth and apoptosis . The thiophene ring can also participate in π-π interactions, further modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide with analogous benzamide derivatives in terms of structure, synthesis, physicochemical properties, and biological activity.

Structural Analogues

2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.

- Key Differences: Lacks the cyano group and thiophene ring, instead featuring methoxy groups on the phenyl ring.

- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Activity: Not explicitly stated, but methoxy groups may enhance lipophilicity and membrane permeability compared to the cyano-thiophene combination.

2.1.2. N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- Structure : Features a thiophen-3-yl group and a piperazine-ethoxyethyl chain.

- Key Differences: Replaces the cyano group with a 4-thiophen-3-yl benzamide and introduces a piperazine moiety.

- Synthesis : Synthesized via nucleophilic substitution of a bromoethoxy intermediate with 1-(2-chlorophenyl)piperazine (48% yield) .

- Activity : Designed as a D3 receptor ligand; the piperazine group enhances receptor interaction, while the thiophene contributes to π-π stacking .

2.1.3. 3-Cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

- Structure : Contains both furan and thiophene rings on the ethylamine chain.

- Key Differences : The additional furan group introduces steric and electronic effects distinct from the single thiophene in the target compound.

- Physicochemical Properties : Molecular weight = 322.4 g/mol, C₁₈H₁₄N₂O₂S .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 3-Cyano-N-(2-(thiophen-3-yl)ethyl)benzamide | C₁₄H₁₁N₂OS | 263.32 (calculated) | Cyano, thiophen-3-yl ethylamine |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | C₁₇H₁₉NO₃ | 285.34 | 3,4-Dimethoxyphenethylamine |

| 3-Cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide | C₁₈H₁₄N₂O₂S | 322.40 | Cyano, furan, thiophene |

Biological Activity

3-Cyano-N-(2-(thiophen-3-yl)ethyl)benzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthetic methods, and research findings.

Chemical Structure and Properties

The chemical structure of 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide includes a cyano group, a thiophene ring, and a benzamide moiety. This unique combination contributes to its diverse biological activities.

The mechanism of action for 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide involves:

- Target Interaction : The compound interacts with specific enzymes or receptors, potentially inhibiting their activity. It is part of a class of cyanoacetamide derivatives known for their therapeutic properties.

- Biochemical Pathways : The compound influences various biochemical pathways, leading to the formation of heterocyclic derivatives such as thiophene, thiazole, and pyrazole.

Biological Activities

Research indicates that 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide exhibits several biological activities:

- Anticancer Activity : It has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of thiophene-containing compounds can inhibit cancer cell proliferation .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, which play crucial roles in various signaling pathways involved in cancer and other diseases.

Research Findings and Case Studies

A summary of key findings related to the biological activity of 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide is presented in the table below:

Synthesis Methods

The synthesis of 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves:

- Cyanoacetylation : This process uses substituted aryl or heteryl amines reacted with alkyl cyanoacetates under controlled conditions.

- Direct Treatment : A common method includes treating different amines with methyl cyanoacetate at room temperature to yield the desired product.

Future Directions

Future research on 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide could explore:

- Expanded Biological Testing : Further studies on its efficacy against various cancer types and microbial strains.

- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets and pathways.

- Structural Modifications : Designing new derivatives to enhance potency and selectivity for therapeutic applications.

Q & A

Q. Basic Analytical Techniques

Q. Advanced Characterization

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as shown for N-(aryl)benzamide analogs .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

What strategies are recommended to evaluate the biological activity of this compound?

Q. Basic Screening

- Enzyme Inhibition Assays : Test against bacterial targets (e.g., acyl carrier protein synthase) using fluorescence-based or radiometric assays, as seen in trifluoromethyl-benzamide studies .

- Receptor Binding Studies : Screen for CNS activity (e.g., metabotropic glutamate receptors) via competitive binding assays, referencing CDPPB analogs .

Q. Advanced Mechanistic Studies

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with target enzymes or receptors .

- Pathway Analysis : RNA-seq or proteomics can identify downstream effects on bacterial proliferation or neuronal signaling pathways .

How can researchers address discrepancies in reported biological data for benzamide derivatives?

Q. Data Contradiction Analysis

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values) to rule out assay-specific artifacts.

- Structural Analog Comparison : Compare with derivatives like N-(3-chlorophenyl)-4-nitrobenzamide to isolate the role of the cyano and thiophene groups .

- Orthogonal Assays : Confirm antibacterial activity via broth microdilution (MIC) and time-kill assays, as conflicting results may arise from differing experimental conditions .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Basic Predictions

Q. Advanced Modeling

- MD Simulations : Explore membrane permeability (e.g., blood-brain barrier penetration) with GROMACS, leveraging thiophene’s hydrophobic character .

- QSAR Models : Corrogate substituent effects (e.g., cyano vs. nitro groups) on antibacterial potency using datasets from PubChem .

How can structural modifications enhance the compound’s therapeutic potential?

Q. Rational Design Approaches

- Bioisosteric Replacement : Substitute the cyano group with trifluoromethyl or sulfonamide moieties to improve metabolic stability, as seen in agrochemical benzamides .

- Linker Optimization : Replace the ethyl spacer with polyethylene glycol (PEG) chains to enhance solubility without sacrificing receptor affinity .

Q. Validation Workflow

Synthetic Feasibility : Prioritize modifications with available precursors (e.g., commercial thiophene derivatives).

In Silico Screening : Filter candidates using docking scores and ADMET predictions.

In Vitro Testing : Validate top candidates in enzyme inhibition and cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.